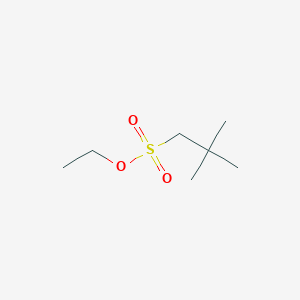
Ethyl 2,2-dimethylpropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dimethylpropane-1-sulfonate is an organic compound with a unique structure that includes an ethyl group, a dimethylpropane backbone, and a sulfonate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-dimethylpropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropane-1-ol with ethyl sulfonate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,2-dimethylpropane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium halides or amines in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of ethyl halides or ethyl amines.
Elimination: Formation of alkenes.
Hydrolysis: Formation of 2,2-dimethylpropane-1-ol and sulfonic acid.
Applications De Recherche Scientifique
Ethyl 2,2-dimethylpropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,2-dimethylpropane-1-sulfonate involves its ability to act as a sulfonate ester, which can participate in nucleophilic substitution and elimination reactions. The sulfonate group is a good leaving group, making the compound reactive under various conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
- Methyl 2,2-dimethylpropane-1-sulfonate
- Propyl 2,2-dimethylpropane-1-sulfonate
- Butyl 2,2-dimethylpropane-1-sulfonate
Comparison: this compound is unique due to its specific ethyl group, which can influence its reactivity and solubility compared to its methyl, propyl, and butyl analogs. The presence of the ethyl group can also affect the compound’s boiling point and other physical properties, making it suitable for different applications.
Propriétés
Numéro CAS |
13304-66-0 |
|---|---|
Formule moléculaire |
C7H16O3S |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
ethyl 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-5-10-11(8,9)6-7(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
QACOAEFYKTWQIE-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)



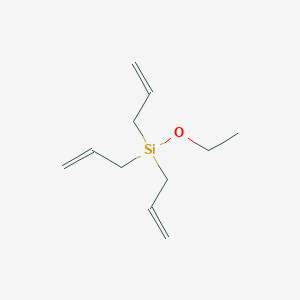
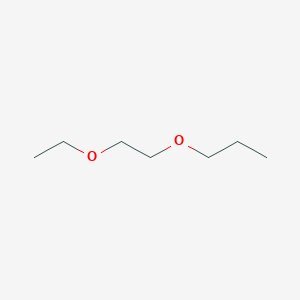
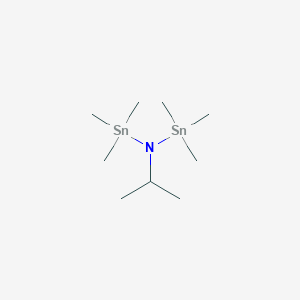
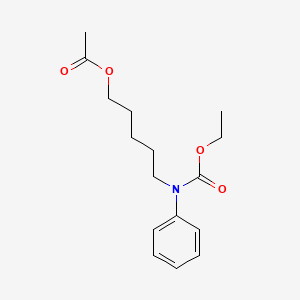

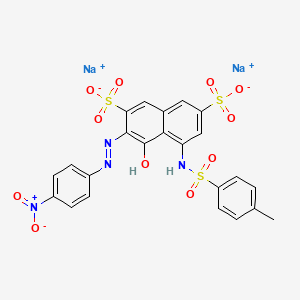
![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)


